molecular formula C5H8BrFO B2939162 5-Bromo-3-fluoropentan-2-one CAS No. 63141-04-8

5-Bromo-3-fluoropentan-2-one

Cat. No. B2939162
CAS RN: 63141-04-8
M. Wt: 183.02
InChI Key: IOOPLGTWWSKDDW-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropentan-2-one is a chemical compound with the CAS Number: 63141-04-8. It has a molecular weight of 183.02 . The IUPAC name for this compound is 5-bromo-3-fluoro-2-pentanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8BrFO/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropentan-2-one is not well understood. However, it is believed to act as an inhibitor of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that play a role in the regulation of gene expression. Inhibition of HDACs leads to an increase in the acetylation of histones, which in turn leads to an increase in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have anticancer activity due to its ability to inhibit HDACs. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-3-fluoropentan-2-one in lab experiments is its ability to act as a building block for the synthesis of various biologically active compounds. Another advantage is its ability to inhibit HDACs, which makes it a potential anticancer agent. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the research on 5-Bromo-3-fluoropentan-2-one. One of the future directions is the synthesis of analogs of this compound with improved properties, such as increased potency and selectivity. Another future direction is the evaluation of the anticancer activity of this compound in preclinical and clinical studies. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research, particularly in medicinal chemistry and drug discovery. It has been synthesized using various methods and has been used as a building block for the synthesis of various biologically active compounds. This compound has been shown to inhibit HDACs, which makes it a potential anticancer agent. However, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-Bromo-3-fluoropentan-2-one can be achieved using various methods. One of the most common methods is the reaction of 3-fluoropentan-2-one with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields this compound as the final product. Another method involves the reaction of 5-bromo-3-fluoropentanoic acid with thionyl chloride to yield the corresponding acid chloride. This is then reacted with an appropriate alcohol to give this compound.

Scientific Research Applications

5-Bromo-3-fluoropentan-2-one is widely used in scientific research, particularly in medicinal chemistry and drug discovery. It has been used as a building block for the synthesis of various biologically active compounds. This compound has been used in the synthesis of inhibitors of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity and are currently being evaluated in clinical trials for the treatment of cancer.

properties

IUPAC Name

5-bromo-3-fluoropentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrFO/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOPLGTWWSKDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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